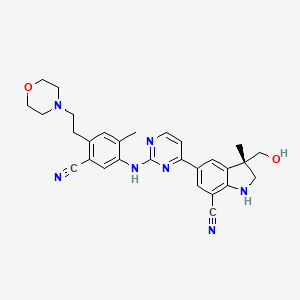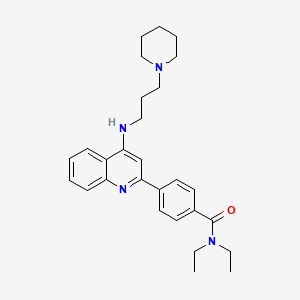
LMPTP inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide is the low-molecular-weight protein tyrosine phosphatase (LMPTP) . LMPTP is a proposed insulin receptor (IR) phosphatase and is considered an inhibitor of receptor tyrosine kinases (RTKs) such as the insulin receptor (IR) through dephosphorylation of phosphotyrosine residues in the kinase activation motif .
Mode of Action
N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide interacts with LMPTP by inhibiting its activity . This inhibition prevents LMPTP from dephosphorylating the insulin receptor, thus promoting the phosphorylation and activation of the insulin receptor . The compound has a unique uncompetitive mechanism and a unique binding site at the opening of the catalytic pocket .
Biochemical Pathways
The inhibition of LMPTP affects the insulin signaling pathway . When LMPTP is inhibited, the insulin receptor remains phosphorylated, which triggers a network of intracellular signaling pathways . This includes the phosphoinositide 3-kinase (PI3K)–AKT pathway , which plays a crucial role in regulating glucose metabolism.
Result of Action
The inhibition of LMPTP by N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide results in increased liver insulin receptor phosphorylation . This leads to enhanced insulin sensitivity and improved glucose tolerance . In fact, it has been shown to reverse high-fat diet-induced diabetes .
Action Environment
The efficacy and stability of N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide can be influenced by various environmental factors. For instance, diet-induced obesity can enhance the compound’s efficacy in improving glucose tolerance . .
Biochemical Analysis
Biochemical Properties
“N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide” interacts with the enzyme LMPTP, inhibiting its function . This interaction enhances the adipogenic differentiation of metabolically impaired progenitor stem cells . The compound also influences mitochondrial bioenergetics and dynamics, contributing to enhanced adipogenesis .
Cellular Effects
The compound has been observed to enhance the expression of PPARy and adiponectin in treated cells . It also increases antioxidative defense and alters mitochondrial bioenergetics . These changes influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
“N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide” exerts its effects at the molecular level through the inhibition of LMPTP . This inhibition activates oxidative phosphorylation and enhances mitochondrial fusion, contributing to enhanced adipogenesis .
Metabolic Pathways
“N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide” is involved in the modulation of mitochondrial bioenergetics and dynamics
Preparation Methods
The synthesis of LMPTP inhibitor compound 23 involves several stepsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
LMPTP inhibitor compound 23 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
LMPTP inhibitor compound 23 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of low molecular weight protein tyrosine phosphatase.
Comparison with Similar Compounds
LMPTP inhibitor compound 23 is unique in its selective inhibition of low molecular weight protein tyrosine phosphatase. Similar compounds include:
MSI-1436: Another inhibitor of protein tyrosine phosphatase, but with different selectivity and potency.
Compound F9 (AN-465/41163730): A novel LMPTP inhibitor identified through virtual screening, showing moderate inhibitory activity. The uniqueness of LMPTP inhibitor compound 23 lies in its potent ability to reverse high-fat diet-induced diabetes in mice through a direct action on the liver.
Properties
IUPAC Name |
N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O/c1-3-32(4-2)28(33)23-15-13-22(14-16-23)26-21-27(24-11-6-7-12-25(24)30-26)29-17-10-20-31-18-8-5-9-19-31/h6-7,11-16,21H,3-5,8-10,17-20H2,1-2H3,(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISMYRQHGUUMGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

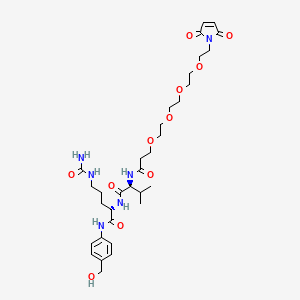
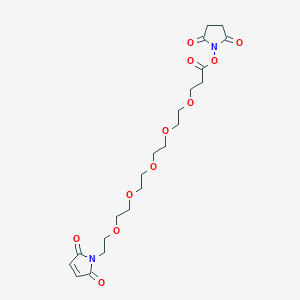
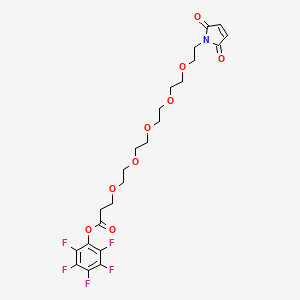
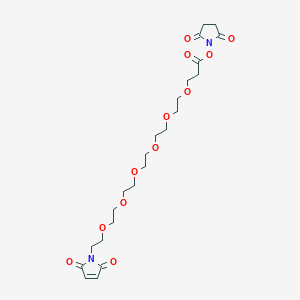



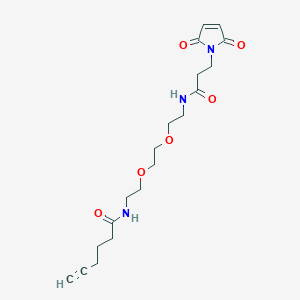
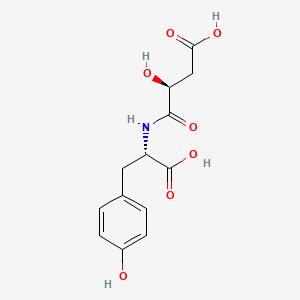

![N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B608858.png)
